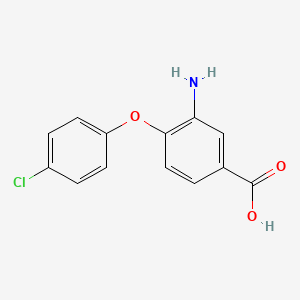
3-Amino-4-(4-chlorophenoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(4-chlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H10ClNO3 . It has a molecular weight of 263.68 . The compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClNO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,15H2,(H,16,17) . This structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 263.68 . The compound is stored at room temperature .科学的研究の応用
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA), a prominent phenolic acid, exhibits a spectrum of biological and pharmacological effects. CGA, found in green coffee extracts and tea, plays therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulator activities. It has been shown to modulate lipid and glucose metabolism, potentially aiding in the treatment of disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects are evident in its ability to protect animals from chemical or lipopolysaccharide-induced injuries. Its hypocholesterolemic effects may arise from altered nutrient metabolism, including amino acids, glucose, and fatty acids. More research is encouraged to further understand and optimize CGA's biological and pharmacological effects, potentially enabling its practical use as a natural safeguard food additive to substitute synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
LC-MS/MS Study of Nitisinone Degradation
Nitisinone (NTBC), initially developed as a herbicide, found its medical application as a treatment for hepatorenal tyrosinemia despite its environmental impact and high synthesis cost. Research predominantly focuses on NTBC's medical applications, with limited insight into its stability and degradation pathways. This study utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to assess NTBC's stability under various conditions (pH, temperature, incubation time, ultraviolet radiation) and to identify its degradation products. Two major NTBC degradation products identified were 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), both displaying considerable stability. This study contributes to a better understanding of NTBC's properties, informing the potential risks and benefits of its medical application (Barchańska et al., 2019).
Benzoic Acid and Gut Functions
Benzoic acid, known for its antibacterial and antifungal properties, is widely used in food and feeds. It has been found to promote growth and health, attributed to its effects on gut functions such as digestion, absorption, and barrier integrity. Studies using piglets and porcine intestinal epithelial cells suggest that appropriate levels of benzoic acid can enhance gut functions by modulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration may harm gut health through altered redox status. The detailed mechanisms by which benzoic acid influences certain intestinal physiological functions require further exploration (Mao et al., 2019).
Safety and Hazards
The safety data sheet for 3-Amino-4-(4-chlorophenoxy)benzoic acid suggests that it may be harmful if swallowed . It may cause an allergic skin reaction and serious eye irritation . It is very toxic to aquatic life . Personal protective equipment, including face protection, should be worn when handling this compound .
作用機序
Mode of Action
It is hypothesized that the compound may interact with its targets through a mechanism involving the acylation of the amino group , but this requires further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
特性
IUPAC Name |
3-amino-4-(4-chlorophenoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJIZDHATGMWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2423168.png)
![2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2423170.png)
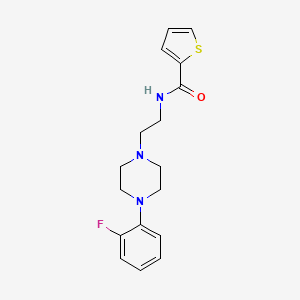

![N~1~-cyclohexyl-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2423173.png)
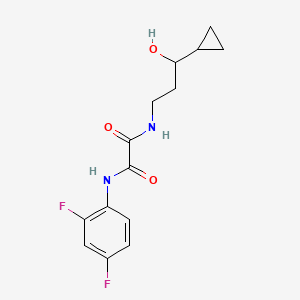

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2423177.png)
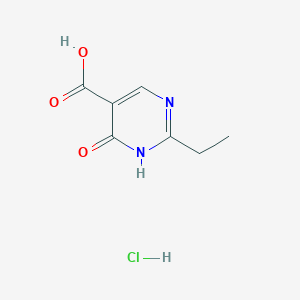
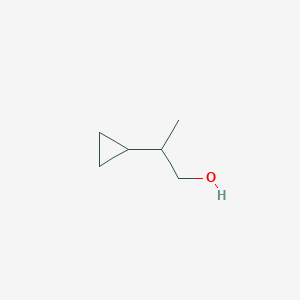
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2423183.png)
